
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The term “dihydrochloride” suggests that the compound forms a salt with two equivalents of hydrochloric acid.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and pyrazole rings. Azetidines, being strained four-membered rings, can be quite reactive. Pyrazoles can act as bidentate ligands, coordinating to metals through the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the position of any substituents on the rings. As a dihydrochloride salt, it would likely be soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation : A study by Chopde et al. (2012) described the synthesis of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, a compound closely related to 5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride. These derivatives exhibited promising antibacterial activities against several bacterial strains, highlighting their potential as antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Activity of Azetidin-2-one Derivatives : Another study conducted by Shailesh et al. (2012) synthesized azetidin-2-one containing pyrazoline derivatives. These compounds were evaluated for their antimicrobial activity and demonstrated effectiveness against various bacterial and fungal strains (Shailesh, Pankaj, & Patel, 2012).
Synthesis of Azetidin-2-one Based Phenyl Sulfonyl Pyrazoline Derivatives : In 2014, Shah et al. synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives. These compounds were characterized and tested for their antibacterial and antifungal activities, showing significant antimicrobial properties (Shah et al., 2014).
Anticancer Potential : Hafez et al. (2016) developed novel pyrazole derivatives with potential anticancer activities. Among these compounds, some exhibited higher anticancer activity compared to the reference drug doxorubicin, indicating their potential as anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
In Vitro Antimicrobial Activity : Mistry and Desai (2016) synthesized Schiff’s base, azetidinones, and thiazolidinones, and evaluated their in vitro antimicrobial activity. The study highlighted the antimicrobial potency of these compounds, which varied from good to excellent (Mistry, Desai, & Desai, 2016).
Anti-Diabetic and Renoprotective Activity : Abeed et al. (2017) investigated the antihyperglycemic and renoprotective activities of benzazole, thiazolidinone, and azetidin-2-one derivatives. The study revealed significant anti-diabetic and renoprotective activities in some of these compounds (Abeed, Youssef, & Hegazy, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
5-(azetidin-3-ylidenemethyl)-1-methylpyrazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-11-8(2-3-10-11)4-7-5-9-6-7;;/h2-4,9H,5-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPPRRAOJMSXAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=C2CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)
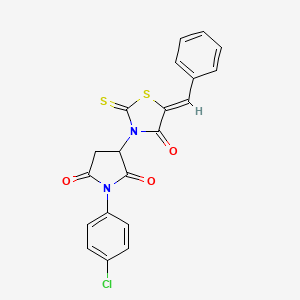
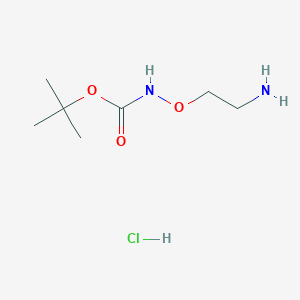

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)
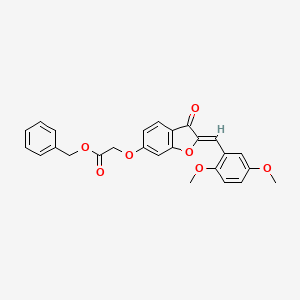
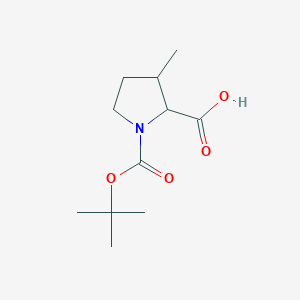
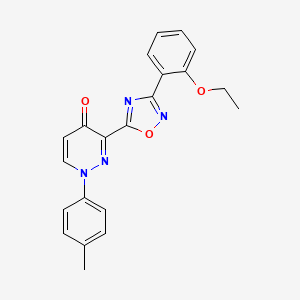
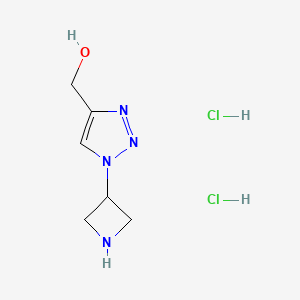
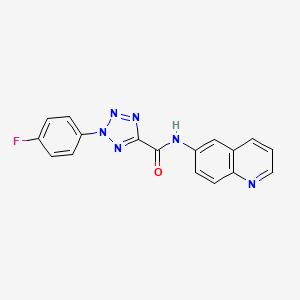
![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)
![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)